5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine chemical properties and structure
5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine chemical properties and structure
An In-depth Technical Guide on 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine. The document details its molecular identifiers, physicochemical properties, and expected spectral characteristics. Furthermore, it outlines detailed experimental protocols for its synthesis and discusses the broad biological activities associated with its structural class, the 2-amino-1,3,4-thiadiazoles.
Chemical Structure and Identifiers
5-(sec-butylthio)-1,3,4-thiadiazol-2-amine belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are recognized for their significant aromaticity and stability.[1] The core structure is a five-membered ring containing one sulfur and two nitrogen atoms.[1] This particular derivative is substituted at the 2-position with an amine group and at the 5-position with a sec-butylthio group. The 2-amino-1,3,4-thiadiazole moiety is considered a valuable pharmacophore, a molecular feature responsible for pharmacological activity.[1]
Table 1: Chemical Identifiers for 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-amine | [2] |
| CAS Number | 33313-08-5 | [1][2] |
| Molecular Formula | C₆H₁₁N₃S₂ | [2] |
| Molecular Weight | 189.3 g/mol | [1][2] |
| Canonical SMILES | CCC(C)SC1=NN=C(S1)N | [2] |
| InChI | InChI=1S/C6H11N3S2/c1-3-4(2)10-6-9-8-5(7)11-6/h4H,3H2,1-2H3,(H2,7,8) | [2] |
| InChIKey | HUXOOJNOENHCDZ-UHFFFAOYSA-N |[1][2] |
Physicochemical and Computational Properties
While experimentally determined physical properties are not widely available in the literature, computational predictions provide valuable insights into the behavior of the molecule. The 1,3,4-thiadiazole ring is electron-deficient due to the inductive effects of the sulfur and nitrogen atoms, making it stable in acidic conditions but susceptible to cleavage by a base.[1]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Reference |
|---|---|---|
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Boiling Point | 331.5 ± 25.0 °C at 760 mmHg | [2] |
| Flash Point | 154.3 ± 23.2 °C | [2] |
| Refractive Index | 1.592 | [2] |
| Polar Surface Area (PSA) | 105.34 Ų | [2] |
| LogP | 2.28 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Rotatable Bonds | 3 |[2] |
Spectroscopic Characterization
Detailed experimental spectra for 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine are not reported in the available literature. However, based on the characterization of analogous 5-substituted-1,3,4-thiadiazol-2-amines, the following spectral features can be expected.[1][3]
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals corresponding to the sec-butyl group, including a triplet for the terminal methyl group, a doublet for the other methyl group, and multiplets for the methylene and methine protons.[1] A broad singlet corresponding to the two protons of the primary amine (NH₂) group would also be anticipated.[1][3]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should reveal six distinct signals: four for the carbons of the sec-butyl group and two for the carbons of the thiadiazole ring.[1] The chemical shifts of the thiadiazole carbons are indicative of their heteroaromatic nature, typically resonating between 148-169 ppm.[3]
-
FT-IR Spectroscopy : The infrared spectrum is expected to display characteristic absorption bands. The stretching vibration for the primary amine (N-H) would appear in the range of 3072-3400 cm⁻¹.[3] The C=N stretching vibration of the thiadiazole ring is typically observed between 1590–1636 cm⁻¹, and the C-S-C stretching of the ring is found in the 812-854 cm⁻¹ range.[3]
-
Mass Spectrometry : The mass spectrum should show a molecular ion peak that corresponds to the calculated molecular weight of the compound.[3]
Experimental Protocols
The synthesis of 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine can be achieved via a two-step process, which is a common method for preparing 5-alkylthio-substituted 2-amino-1,3,4-thiadiazoles.[4] The process involves the initial formation of the thiadiazole ring followed by S-alkylation.
Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate)
This protocol is adapted from established methods for synthesizing the 2-amino-5-mercapto-1,3,4-thiadiazole precursor.[4][5]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) in absolute ethanol.
-
Reagent Addition : To the stirred solution, add sodium hydroxide (1.0 eq) followed by the slow addition of carbon disulfide (1.2 eq).
-
Reaction : Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid (e.g., 20% HCl) to precipitate the crude product.[6]
-
Purification : Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from 50% ethanol to yield 5-amino-1,3,4-thiadiazole-2-thiol as a crystalline solid.[5]
Synthesis of 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine (Final Product)
This S-alkylation step is based on general procedures for alkylating thiol-containing heterocycles.[4]
-
Reaction Setup : In a flask under an inert atmosphere (e.g., nitrogen), suspend the synthesized 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation : Add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C to deprotonate the thiol group, forming the thiolate anion.
-
Alkylation : Slowly add 2-bromobutane (sec-butyl bromide, 1.1 eq) to the reaction mixture. Allow the mixture to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.
-
Work-up : Quench the reaction by carefully adding water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude residue using column chromatography on silica gel to obtain the final product, 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine.
Biological Activity and Potential Applications
The 1,3,4-thiadiazole nucleus is a component in numerous compounds with a vast array of biological activities.[1] While specific studies on 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine are limited, the 2-amino-1,3,4-thiadiazole scaffold is extensively studied and has shown potential as:
-
Antimicrobial Agents : Derivatives have demonstrated significant activity against various bacterial and fungal strains.[1] The proposed mechanism often involves the inhibition of essential microbial enzymes, leading to cell death.[1]
-
Anticancer Agents : The 2-amino-1,3,4-thiadiazole structure is a promising foundation for anticancer agents, with some derivatives showing potent antitumor properties.[1][7]
-
Enzyme Inhibitors : Certain derivatives show inhibitory activity against enzymes like carbonic anhydrase and dihydrofolate reductase (DHFR), which are relevant targets for treating conditions like glaucoma or for antimicrobial and anticancer therapies.[1][7]
-
Other Activities : This class of compounds has also been reported to possess anti-inflammatory, analgesic, anticonvulsant, and antiviral properties.[1][8]
Conclusion
5-(sec-butylthio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound with a well-defined structure and predictable chemical properties. Its synthesis is achievable through established chemical pathways. As a member of the broadly active 2-amino-1,3,4-thiadiazole family, it holds significant potential for further investigation in drug discovery and development, particularly in the search for new antimicrobial and anticancer agents. Further experimental validation of its physicochemical properties and a thorough evaluation of its biological activity are warranted.
References
- 1. 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine | 33313-08-5 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. growingscience.com [growingscience.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. 5-Amino-1,3,4-thiadiazole-2-thiol | 2349-67-9 [chemicalbook.com]
- 6. 5-(ETHYLAMINO)-1,3,4-THIADIAZOLE-2-THIOL synthesis - chemicalbook [chemicalbook.com]
- 7. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

